4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a piperazine ring substituted with an isopropyl group and a tetrahydroquinazoline moiety
Mechanism of Action
Target of Action
Similar compounds with piperazin-1-yl groups have been found to targetPoly (ADP-Ribose) Polymerase in human breast cancer cells and DNA gyrase in bacterial cells .
Mode of Action
For instance, certain piperazin-1-yl compounds have been found to inhibit the catalytic activity of their targets, leading to enhanced cleavage and phosphorylation . Another study found that piperazin-1-yl compounds could bind to DNA gyrase in a new mode, allowing for a more potent antibacterial effect .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell viability and apoptosis
Pharmacokinetics
It is noted that the physicochemical properties of similar compounds have been modified to improve their pharmacokinetic profile . This includes changes to size, charge, and lipophilicity, which can impact bioavailability.
Result of Action
Similar compounds have been found to produce loss of cell viability and induce apoptosis
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(Propan-2-yl)piperazine with a suitable quinazoline derivative in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing in a suitable solvent such as dimethylformamide (DMF) or toluene, with the addition of a base like sodium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds share the piperazine moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are also piperazine derivatives with potential therapeutic applications.
Uniqueness
4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic benefits. Its combination of a piperazine ring with a tetrahydroquinazoline moiety sets it apart from other similar compounds, providing a unique scaffold for drug development and research.
Properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-12(2)18-7-9-19(10-8-18)15-13-5-3-4-6-14(13)16-11-17-15/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUFSXVEJWAOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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